molecular formula C23H27N3O2S2 B4936801 2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide

2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide

Cat. No.: B4936801
M. Wt: 441.6 g/mol
InChI Key: GUHCZAGXYJTDKG-UHFFFAOYSA-N
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Description

2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a propanamide group, and multiple methyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The propanamide group is then introduced via an amidation reaction, followed by the addition of the sulfanyl group through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-3-[[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S2/c1-6-20(27)24-17-7-8-18-19(11-17)30-23(25-18)29-12-16(5)22(28)26-21-14(3)9-13(2)10-15(21)4/h7-11,16H,6,12H2,1-5H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHCZAGXYJTDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(C)C(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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